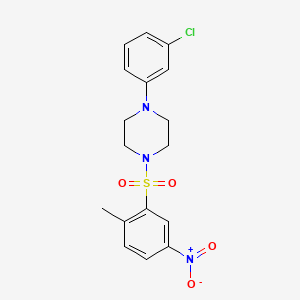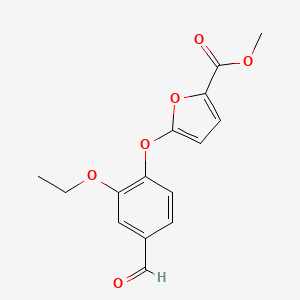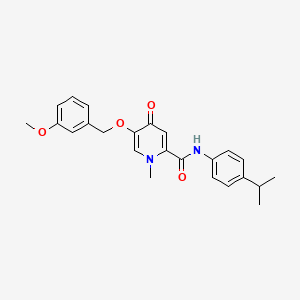
1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a type of substituted heterocycle . It is mentioned in a patent application for heterocycles as WIP1 inhibitors . The patent application relates to the use of substituted heterocycles for the inhibition of the activity of WIP1 . WIP1 (PPM1D) is a serine threonine phosphatase that plays a key role in the homeostatic down-regulation of various stress response and DNA repair signaling pathways .
Applications De Recherche Scientifique
Synthesis and Structure
Research has been conducted on the synthesis and structural analysis of new compounds with anticipated biological activity, involving thiazolidin-4-ones and thiazolin-4-ones, which share structural similarities with the specified compound. For instance, the condensation of specific derivatives in the presence of piperidine leads to new derivatives with potential biological activities. This approach highlights the importance of synthesizing and structurally characterizing compounds to understand their potential applications in scientific research (Kandeel).
Biological Activity
The study on the synthesis and antimicrobial activity of thiazolidine-2,4-diones derivatives indicates the potential of such compounds in exhibiting good activity against gram-positive bacteria. This research implies that structural analogs of the specified compound could possess significant antimicrobial properties, underscoring the relevance of these compounds in developing new antibacterial agents (Prakash et al., 2011).
Drug Discovery and Development
Another application area is in drug discovery, where compounds like the specified one can be synthesized and labeled for pharmacokinetics studies. For example, research on the synthesis of potent lymphocyte function‐associated antigen‐1 inhibitors, which are labeled with carbon‐14 and deuterium, supports drug metabolism studies. This showcases the compound's potential utility in the development of therapeutic agents for treating inflammatory diseases (Latli et al., 2011).
Pharmacophore Models and Receptor Affinity
The development of pharmacophore models based on derivatives of phenytoin, including studies on affinity and selectivity toward 5-HT1A receptors, illustrates the use of structurally similar compounds in understanding their interaction with biological targets. Such research contributes to the rational design of drugs with improved efficacy and selectivity (Handzlik et al., 2011).
Propriétés
IUPAC Name |
1-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10(20)12-3-4-13(24-12)15(22)18-7-5-11(6-8-18)19-9-14(21)17(2)16(19)23/h3-4,11H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUDCNSAMIXCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)

![2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3015287.png)

![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)
![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)
